molecular formula C13H17NO B15158986 4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one CAS No. 749247-22-1

4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one

Cat. No.: B15158986
CAS No.: 749247-22-1
M. Wt: 203.28 g/mol
InChI Key: IPLGCPNCNNFYEO-GFCCVEGCSA-N
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Description

4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one is an organic compound characterized by its unique structure, which includes a phenylethylamine moiety attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one typically involves the reaction of (1R)-1-phenylethylamine with a suitable pentenone derivative under controlled conditions. One common method involves the condensation of (1R)-1-phenylethylamine with 3-penten-2-one in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through distillation or recrystallization. The reaction conditions, such as temperature and pressure, would be carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include hydrogen bonding, van der Waals forces, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one is unique due to its specific combination of a phenylethylamine moiety with a pentenone backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

749247-22-1

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-[[(1R)-1-phenylethyl]amino]pent-3-en-2-one

InChI

InChI=1S/C13H17NO/c1-10(9-11(2)15)14-12(3)13-7-5-4-6-8-13/h4-9,12,14H,1-3H3/t12-/m1/s1

InChI Key

IPLGCPNCNNFYEO-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=CC(=O)C)C

Canonical SMILES

CC(C1=CC=CC=C1)NC(=CC(=O)C)C

Origin of Product

United States

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